Technical Whitepaper: Chemical Properties and Forensic Analysis of Methamphetamine Methyl Carbamate (N-MOC-MA)
Technical Whitepaper: Chemical Properties and Forensic Analysis of Methamphetamine Methyl Carbamate (N-MOC-MA)
Executive Summary
Methamphetamine methyl carbamate (CAS 2540665-63-0), commonly referred to as N-MOC-MA or N-methylcarbonyl methamphetamine, is a novel psychoactive substance (NPS) and analytical reference standard categorized as an amphetamine derivative[1]. In forensic chemistry, carbamate derivatives of controlled substances are frequently encountered as "masked" precursors or prodrugs. These modifications are engineered to circumvent legal detection frameworks during transit, as the carbamate moiety effectively masks the secondary amine of the parent methamphetamine molecule.
This whitepaper provides a comprehensive technical overview of the physicochemical properties of N-MOC-MA and establishes self-validating analytical protocols for its identification in forensic laboratories.
Physicochemical Properties
N-MOC-MA is structurally characterized by the addition of a methyl ester carbamate group to the nitrogen atom of the methamphetamine backbone. This structural alteration significantly alters the polarity, boiling point, and chromatographic retention time of the molecule compared to its parent compound[2].
The quantitative chemical properties of N-MOC-MA are summarized in Table 1.
Table 1: Core Chemical and Structural Properties of N-MOC-MA
| Property | Value / Description |
| Formal Name | N-methyl-N-(1-methyl-2-phenylethyl)-carbamic acid, methyl ester[1] |
| CAS Registry Number | 2540665-63-0[2] |
| Common Synonyms | N-MOC-MA, N-methylcarbonyl Methamphetamine, MOC Methamphetamine[1] |
| Molecular Formula | C₁₂H₁₇NO₂[1] |
| Formula Weight | 207.3 g/mol [1] |
| InChI Key | CQXYCWVYIOQAJZ-UHFFFAOYSA-N[2] |
| SMILES | CN(C(OC)=O)C(C)CC1=CC=CC=C1[1] |
| Solubility Profile | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 30 mg/ml, PBS (pH 7.2): 10 mg/ml[1] |
| Standard Formulation | Supplied as a solution in methyl acetate (e.g., 10 mg/ml)[1] |
Forensic Significance and Causality
The forensic relevance of N-MOC-MA lies in its function as a masking agent. By converting methamphetamine into a methyl carbamate, the basicity of the nitrogen is neutralized. This prevents the molecule from forming standard hydrochloride salts and alters its behavior in traditional colorimetric field tests and liquid-liquid extractions.
To identify these compounds, forensic laboratories rely on high-resolution Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The analytical reference standard must be utilized to calibrate instrumentation and validate retention times against curated databases such as the Cayman Spectral Library or the SWGDRUG mass spectral library[3],[4].
Analytical Methodologies and Protocols
To ensure scientific integrity and reproducibility, the following protocols detail the preparation and GC-MS analysis of N-MOC-MA reference standards.
Protocol A: Reference Standard Reconstitution and Preparation
Causality: Reference standards are often shipped in highly volatile solvents like methyl acetate[1]. Proper equilibration and dilution are critical to prevent solvent evaporation, which would artificially inflate the analyte concentration and invalidate calibration curves.
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Equilibration: Remove the N-MOC-MA reference standard vial (supplied at -20°C) from cold storage and allow it to equilibrate to ambient room temperature (approx. 20–25°C) in a desiccator for 30 minutes.
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Vial Preparation: Briefly centrifuge the vial to ensure all liquid is collected at the bottom before unsealing.
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Dilution: Using a calibrated positive-displacement pipette, transfer an aliquot of the stock solution into a silanized glass autosampler vial.
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Working Solution Generation: Dilute the aliquot with GC-MS grade methanol to achieve a target working concentration (e.g., 200 µg/ml for standard screening)[1].
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Homogenization: Cap the vial with a PTFE-lined septum and vortex for a minimum of 15 minutes to ensure complete homogeneity of the analyte within the methanolic phase.
Protocol B: GC-MS Screening Workflow
Causality: A 70eV Electron Ionization (EI) source is utilized because it provides highly reproducible fragmentation patterns, which are required for algorithmic matching against established forensic spectral libraries[4].
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System Initialization: Ensure the GC-MS system is tuned using Perfluorotributylamine (PFTBA) to verify mass accuracy and resolution across the target mass range (m/z 40–500).
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Injection: Inject 1.0 µL of the prepared N-MOC-MA working solution (from Protocol A) into the GC inlet operating in splitless mode at 250°C.
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Chromatographic Separation: Utilize a standard 5% phenyl / 95% dimethylpolysiloxane capillary column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm).
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Temperature Program:
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Initial oven temperature: 60°C (hold for 1 minute).
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Ramp at 15°C/min to 300°C.
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Final hold: 5 minutes.
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Detection & Verification: Acquire the mass spectrum using 70eV EI. Extract the spectrum at the apex of the N-MOC-MA chromatographic peak and perform a library search against the Cayman Spectral Library to confirm the identity based on the presence of the molecular ion and characteristic fragment ions[4].
Analytical Workflow Visualization
Forensic GC-MS analytical workflow for the identification of N-MOC-MA.
